
5-Bromo-1-sec-butyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-butan-2-ylimidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-butan-2-ylamine with bromoacetic acid under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as using phase-transfer catalysis or continuous flow reactors.
Types of Reactions:
Oxidation: 5-Bromo-1-butan-2-ylimidazole can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-butan-2-ylimidazole.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under suitable conditions.
Major Products Formed:
Oxidation: 5-Bromo-1-butan-2-ylimidazole-5-carboxylic acid.
Reduction: 1-butan-2-ylimidazole.
Substitution: 5-hydroxy-1-butan-2-ylimidazole or 5-amino-1-butan-2-ylimidazole.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1-butan-2-ylimidazole is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in drug design. Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-bromo-1-butan-2-ylimidazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparaison Avec Des Composés Similaires
1-butan-2-ylimidazole: Lacks the bromine atom, resulting in different reactivity and properties.
5-chloro-1-butan-2-ylimidazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
5-iodo-1-butan-2-ylimidazole:
Propriétés
Formule moléculaire |
C7H11BrN2 |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
5-bromo-1-butan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-5-9-4-7(10)8/h4-6H,3H2,1-2H3 |
Clé InChI |
NGAUGCHALGBXFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=NC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
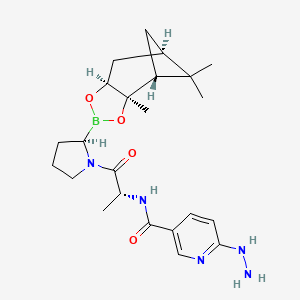
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


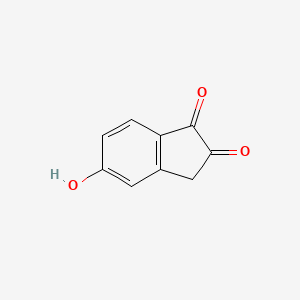
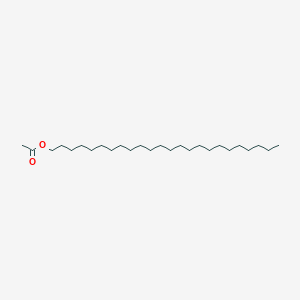
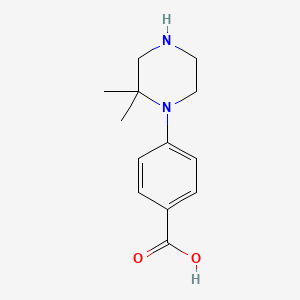
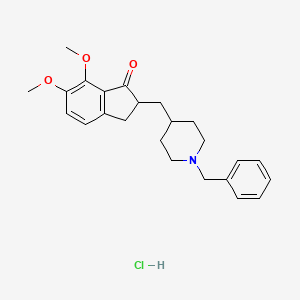
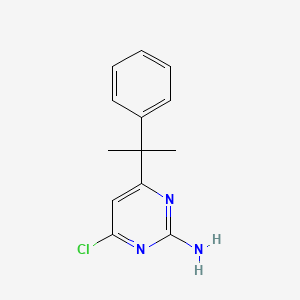
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)
![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
